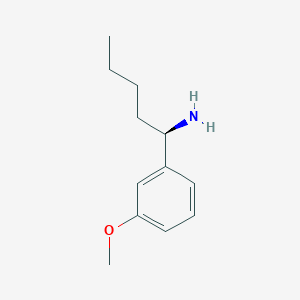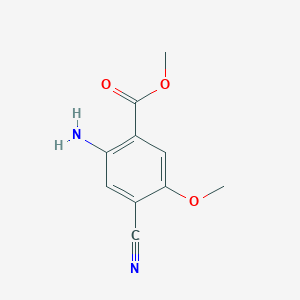
trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid: is an organic compound with the molecular formula C12H12O4 It is a derivative of cyclopropanecarboxylic acid, featuring a methoxycarbonyl group attached to a phenyl ring, which is in turn connected to a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid typically involves multiple steps. One common method starts with cinnamic acid, which undergoes methylation to form the methyl ester. This intermediate then undergoes cyclopropanation, followed by hydrolysis to yield the racemic mixture of 2-phenylcyclopropanecarboxylic acid. The final step involves chiral resolution to obtain the desired trans isomer .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it a valuable building block for the development of novel compounds .
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways. It can be used as a probe to investigate the activity of specific enzymes involved in the metabolism of cyclopropane-containing compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained structure can facilitate binding to active sites, potentially inhibiting or modulating enzyme activity. The methoxycarbonyl group may also participate in hydrogen bonding or other interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
- trans-2-Phenylcyclopropanecarboxylic acid
- Cyclopropanecarboxylic acid, 2-phenyl-, trans-
Comparison: Compared to similar compounds, trans-2-(4-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid stands out due to the presence of the methoxycarbonyl group, which can significantly alter its chemical reactivity and biological interactions. This functional group can enhance the compound’s solubility and facilitate its use in various synthetic and research applications .
Propiedades
Fórmula molecular |
C12H12O4 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
(1R,2R)-2-(4-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-16-12(15)8-4-2-7(3-5-8)9-6-10(9)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14)/t9-,10+/m0/s1 |
Clave InChI |
IXSGVZYMCKOUAM-VHSXEESVSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971351.png)
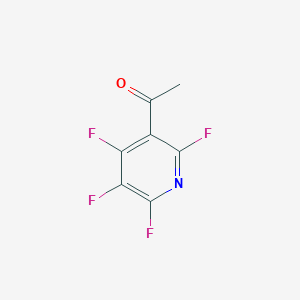
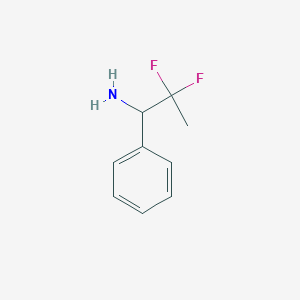
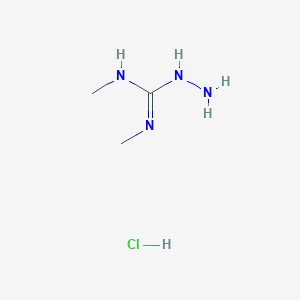
![2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
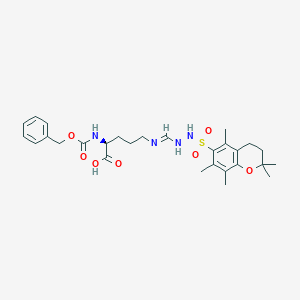
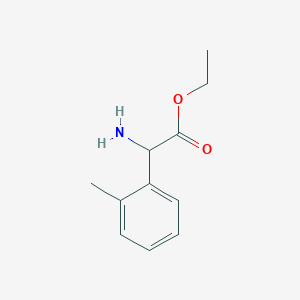
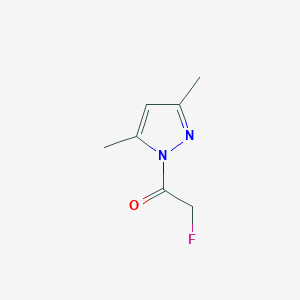

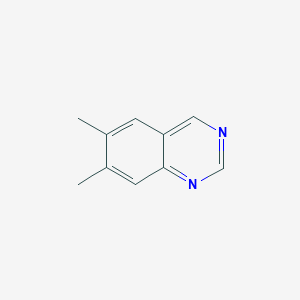
![2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)
